molecular formula C29H33ClN4O3S2 B6526625 N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride CAS No. 1135194-98-7

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride

カタログ番号: B6526625
CAS番号: 1135194-98-7
分子量: 585.2 g/mol
InChIキー: VDILCQJSDWXJFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a potent and selective cell-permeable inhibitor of PARP14 (also known as BAL2/ARTD8), a member of the poly(ADP-ribose) polymerase family. This compound is a valuable chemical probe for elucidating the diverse biological roles of PARP14, which is involved in the regulation of gene transcription, DNA damage response, and immune cell function. Its primary mechanism of action is through competitive inhibition at the PARP14 mono-ADP-ribosyltransferase active site, effectively blocking its catalytic activity. Research utilizing this inhibitor has been instrumental in linking PARP14 function to cancer cell proliferation, particularly in lymphoma models, and to the pathogenesis of fibrotic diseases. Studies have shown that pharmacological inhibition of PARP14 can suppress the expression of collagen and other extracellular matrix proteins, highlighting its potential as a therapeutic target for idiopathic pulmonary fibrosis and liver fibrosis. This benzamide-sulfonyl derivative serves as a critical tool compound for investigating ADP-ribosylation signaling pathways and for validating PARP14 as a target for oncology and anti-fibrosis drug discovery efforts. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

特性

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S2.ClH/c1-21-8-6-11-26-27(21)30-29(37-26)33(18-7-17-31(2)3)28(34)23-12-14-25(15-13-23)38(35,36)32-19-16-22-9-4-5-10-24(22)20-32;/h4-6,8-15H,7,16-20H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDILCQJSDWXJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Tetrahydroisoquinoline : Often associated with neuroprotective effects and potential in treating neurodegenerative diseases.
  • Dimethylamino group : Enhances solubility and may influence pharmacokinetics.

The molecular formula is C19H24ClN3O3SC_{19}H_{24}ClN_{3}O_{3}S with a molecular weight of approximately 438.9 g/mol.

Research indicates that compounds containing benzothiazole derivatives exhibit significant cytostatic activities. These activities are primarily attributed to their ability to interfere with cellular processes such as:

  • Inhibition of DNA synthesis : Some benzothiazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
  • Anticancer properties : Studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride. For instance:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects on several cancer cell lines including MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer), with IC50 values in the micromolar range .
Cell LineIC50 Value (µM)
MDA-MB-2316.46
SK-Hep-16.56
NUGC-35.00

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Inhibition of Bacterial Growth : It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating effective inhibition with minimal inhibitory concentrations (MIC) ranging from 0.12 to 0.25 µg/mL .

Case Studies

  • Anti-tubercular Activity : A study focusing on benzothiazole derivatives found moderate to good anti-tubercular activity against Mycobacterium tuberculosis, indicating the potential of this compound in treating tuberculosis .
  • Neuroprotective Effects : Research has indicated that the tetrahydroisoquinoline component may contribute to neuroprotective effects, potentially useful in conditions like Alzheimer's disease .

科学的研究の応用

Anticancer Agents

Research has indicated that compounds similar to N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have focused on the compound's mechanism of action, which often involves the modulation of signaling pathways critical for tumor growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural components suggest potential activity against a range of bacterial and fungal pathogens. Research has explored its efficacy in inhibiting microbial growth and the underlying mechanisms that contribute to its antimicrobial effects.

Enzyme Inhibition Studies

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride has been utilized in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme kinetics and the development of enzyme inhibitors that could lead to new therapeutic agents.

Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in various biochemical assays. It can be used to study protein-ligand interactions and cellular uptake mechanisms, contributing to a better understanding of cellular processes.

Neurological Research

Given its structural similarity to neurotransmitter modulators, there is ongoing research into the compound's effects on neurological pathways. Preliminary studies suggest it may influence neurotransmitter release and receptor activity, making it a candidate for further investigation in neuropharmacology.

Drug Development

The compound's diverse biological activities position it as a promising candidate for drug development. Researchers are exploring its potential as a lead compound in creating new drugs targeting various diseases, including cancer and infectious diseases.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in breast cancer cellsPubChem
Enzyme InhibitionEffective inhibitor of specific kinases involved in cancer signalingChEBI
Antimicrobial PropertiesDemonstrated efficacy against Staphylococcus aureusMolPort

類似化合物との比較

Substituent-Driven Property Differences

  • Benzothiazol Modifications :
    • The 4-methylbenzothiazol in the target compound (vs. 4-ethoxy or 6-ethoxy in analogs ) may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP sites in kinases). Ethoxy groups enhance lipophilicity but could limit solubility.
  • The 4-methylpiperidin sulfonyl offers conformational flexibility and improved solubility.
  • Side Chain Effects: The dimethylaminopropyl chain in the target compound and versus the dimethylaminoethyl in affects basicity and logP. Longer chains may enhance tissue distribution but increase metabolic vulnerability.

Research Implications and Unresolved Questions

  • Biological Targets: Benzothiazol-sulfonamide hybrids are explored as kinase inhibitors (e.g., JAK2, EGFR) or antimicrobial agents. The tetrahydroisoquinoline moiety in the target compound may confer selectivity for neurotransmitter receptors or DNA-interacting enzymes.
  • Data Gaps : Physical properties (e.g., solubility, logP) and in vitro/in vivo activity data are absent for the target compound. Comparative studies with analogs are needed to validate structure-activity relationships.

準備方法

Step 4.1: Activation of the Carboxylic Acid

4-(Chlorosulfonyl)benzoic acid is activated with thionyl chloride (SOCl2) in toluene at 70°C for 2 hours, forming the corresponding acyl chloride.

Step 4.2: Amide Coupling

The acyl chloride reacts with N-(4-methyl-1,3-benzothiazol-2-yl)-3-(dimethylamino)propan-1-amine in the presence of N,N-diisopropylethylamine (DIPEA).

Coupling Conditions

ParameterValue
SolventDichloromethane
BaseDIPEA (2.5 eq)
Temperature0°C → room temperature
Time4 hours
Yield76–80%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous diethyl ether. The product precipitates as a white solid and is filtered under reduced pressure.

Salt Formation Parameters

ParameterValue
AcidHCl (gaseous)
SolventDiethyl ether
Temperature0°C
Yield95%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred for sulfonylation and alkylation steps due to improved heat transfer and reaction control. Key optimizations include:

  • Solvent Recycling: Dichloromethane and acetonitrile are recovered via distillation.

  • Catalyst Reuse: Triethylamine is neutralized and regenerated for subsequent batches .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation between benzothiazole and dimethylaminopropyl moieties under coupling agents (e.g., EDC/HOBt).
  • Sulfonylation of the tetrahydroisoquinoline group, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification via column chromatography or recrystallization to isolate the hydrochloride salt .
    Optimization : Adjust reaction temperatures (e.g., 0–5°C for sulfonylation), solvent polarity (DMF for amidation), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine) to improve yields >70% .

Basic: Which spectroscopic techniques are essential for structural characterization, and how are they applied?

  • NMR (1H/13C) : Assigns proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and confirms benzothiazole aromaticity .
  • HRMS : Validates molecular weight (e.g., 407.9 g/mol for C20H23ClFN3OS) and isotopic patterns .
  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Basic: How should researchers design preliminary biological assays to evaluate its pharmacological potential?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549, MCF-7) at 1–100 µM doses .
  • Enzyme inhibition : Screen against kinases or proteases (IC50 determination) using fluorescence-based assays .
  • Solubility testing : Perform shake-flask methods in PBS (pH 7.4) to guide formulation strategies .

Basic: What are the key challenges in formulating this compound for in vivo studies, and how can they be addressed?

  • Low aqueous solubility : Use co-solvents (e.g., PEG-400) or nanoemulsion techniques .
  • Stability in physiological pH : Conduct accelerated degradation studies (40°C/75% RH) and optimize lyophilization protocols .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

  • Dose-response reevaluation : Test overlapping concentration ranges (e.g., 0.1–50 µM) to identify non-linear effects .
  • Target selectivity profiling : Use kinome-wide screening to differentiate primary targets from off-target interactions .
  • Meta-analysis : Compare structural analogs (e.g., chloro vs. fluoro substitutions) to isolate substituent-specific effects .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies with this compound?

Substituent Biological Impact Source
4-Methyl-benzothiazole Enhances membrane permeability but reduces kinase inhibition potency
Tetrahydroisoquinoline Improves binding to ATP pockets in kinases (e.g., CDK2)
Dimethylaminopropyl Increases solubility but may introduce cytotoxicity at high concentrations (>50 µM)

Advanced: How can target identification be systematically approached for this compound?

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s cytotoxic effects .
  • Molecular docking : Prioritize targets (e.g., PARP-1, EGFR) by simulating binding energies with AutoDock Vina .

Advanced: How should researchers address discrepancies in reported IC50 values across cell lines?

  • Standardize assay conditions : Use identical media, incubation times (e.g., 72 hours), and cell passage numbers .
  • Control for efflux pumps : Co-administer inhibitors (e.g., verapamil for P-gp) to assess transporter-mediated resistance .
  • Validate via orthogonal assays : Compare MTT results with apoptosis markers (Annexin V/PI) .

Advanced: What comparative studies are critical for benchmarking against structural analogs?

  • Activity cliffs : Compare with analogs lacking the sulfonyl group (e.g., 10-fold lower kinase inhibition) .
  • Pharmacokinetics : Assess half-life differences in rodent models between hydrochloride and freebase forms .
  • Toxicity profiles : Contrast hepatotoxicity (ALT/AST levels) in analogs with varying benzothiazole substituents .

Advanced: How can stability under varying storage and experimental conditions be systematically evaluated?

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidants (H2O2) .
  • Long-term stability : Store at -80°C in amber vials with desiccants; monitor via HPLC purity over 12 months .
  • In-use stability : Test reconstituted solutions (DMSO/PBS) at 25°C for 24–48 hours to guide experimental timelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。